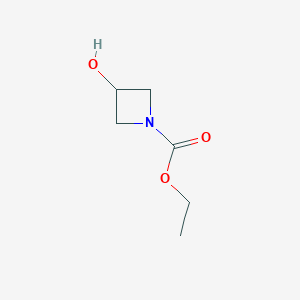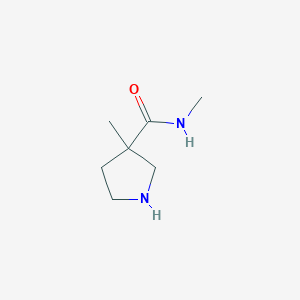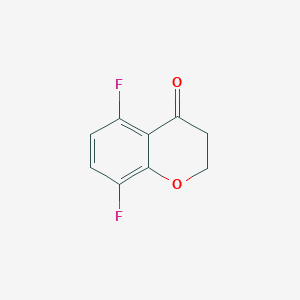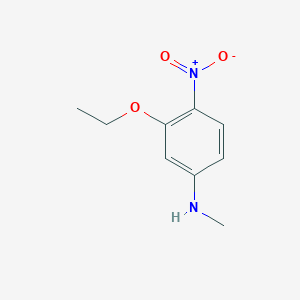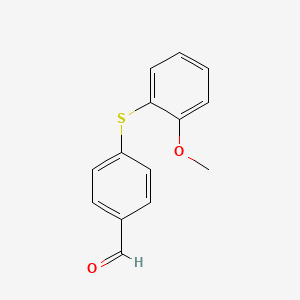![molecular formula C11H10N2O4 B1429005 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid CAS No. 1432678-74-4](/img/structure/B1429005.png)
3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid
説明
3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety linked to a 1,3,4-oxadiazole ring substituted with a methoxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the methoxymethyl group: This step involves the alkylation of the oxadiazole ring with methoxymethyl chloride in the presence of a base such as sodium hydride.
Attachment of the benzoic acid moiety: The final step involves the coupling of the substituted oxadiazole with a benzoic acid derivative, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The methoxymethyl group can undergo oxidation to form a formyl or carboxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) under acidic conditions.
Major Products:
Oxidation: Formation of 3-[5-(Formylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid.
Reduction: Formation of 3-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]benzoic acid.
Substitution: Formation of nitro or halogenated derivatives of the benzoic acid moiety.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Materials Science: It can be used in the synthesis of polymers with specific electronic properties.
Biology and Medicine:
Antimicrobial Agents: The oxadiazole ring is known for its antimicrobial properties, making this compound a potential candidate for drug development.
Anti-inflammatory Agents: The benzoic acid moiety can contribute to anti-inflammatory activity.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes due to its aromatic structure.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.
作用機序
The biological activity of 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid is primarily due to its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways.
類似化合物との比較
- 3-[5-(Methyl)-1,3,4-oxadiazol-2-yl]benzoic acid
- 3-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Comparison:
- Uniqueness: The methoxymethyl group in 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid provides unique steric and electronic properties, influencing its reactivity and biological activity.
- Reactivity: The presence of different alkyl groups (methyl, ethoxymethyl) can alter the compound’s reactivity in chemical reactions, such as nucleophilic substitution or electrophilic addition.
特性
IUPAC Name |
3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-6-9-12-13-10(17-9)7-3-2-4-8(5-7)11(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGKJRITTPHHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432678-74-4 | |
| Record name | 3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine](/img/structure/B1428922.png)
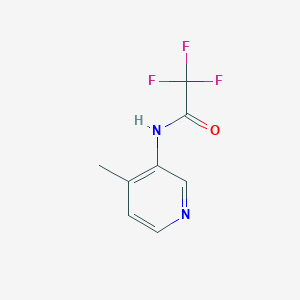
![3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1428924.png)
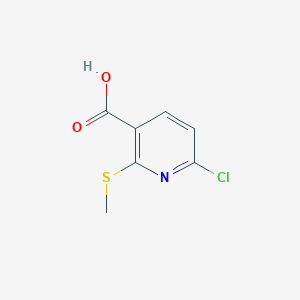
![[(2-Chlorophenyl)methyl]boronic acid](/img/structure/B1428927.png)
